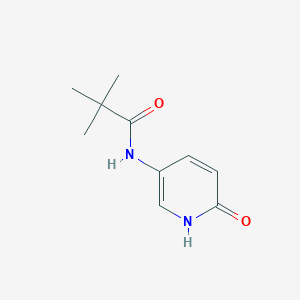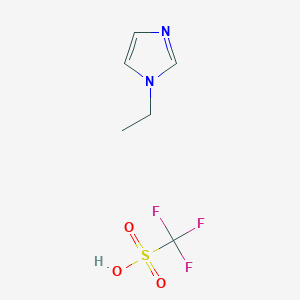![molecular formula C12H17NO4 B8640005 [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester](/img/structure/B8640005.png)
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester typically involves the reaction of 3,4-dihydroxybutylamine with benzyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of carbamates or other ester derivatives.
Applications De Recherche Scientifique
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of [(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid methyl ester
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid ethyl ester
- [(Rac)-3,4-dihydroxy-butyl]-carbamic acid propyl ester
Uniqueness
[(Rac)-3,4-dihydroxy-butyl]-carbamicacidbenzylester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. The benzyl ester group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its methyl, ethyl, or propyl counterparts .
Propriétés
Formule moléculaire |
C12H17NO4 |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
benzyl N-(3,4-dihydroxybutyl)carbamate |
InChI |
InChI=1S/C12H17NO4/c14-8-11(15)6-7-13-12(16)17-9-10-4-2-1-3-5-10/h1-5,11,14-15H,6-9H2,(H,13,16) |
Clé InChI |
PTQUXYVTTVBQJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC(CO)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[bis(2-bromoethyl)amino]benzoic acid](/img/structure/B8639942.png)



![6-Bromo-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine](/img/structure/B8639973.png)






